(S)-2-(phenylmethyl)amino Propanamide (S)-2-(phenylmethyl)amino Propanamide
Brand Name: Vulcanchem
CAS No.: 775263-01-9
VCID: VC18911911
InChI: InChI=1S/C10H14N2O/c1-8(10(11)13)12-7-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13)/t8-/m0/s1
SMILES:
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

(S)-2-(phenylmethyl)amino Propanamide

CAS No.: 775263-01-9

Cat. No.: VC18911911

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(phenylmethyl)amino Propanamide - 775263-01-9

Specification

CAS No. 775263-01-9
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name (2S)-2-(benzylamino)propanamide
Standard InChI InChI=1S/C10H14N2O/c1-8(10(11)13)12-7-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13)/t8-/m0/s1
Standard InChI Key YAIQLSGJDFUANQ-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](C(=O)N)NCC1=CC=CC=C1
Canonical SMILES CC(C(=O)N)NCC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-2-(phenylmethyl)amino propanamide is C₁₁H₁₅N₂O, with a molecular weight of 197.25 g/mol. Its IUPAC name is (S)-2-(benzylamino)propanamide, reflecting the benzyl (phenylmethyl) group attached to the amino moiety of the propanamide chain . The compound’s stereochemistry is critical, as the S-enantiomer exhibits distinct biological activity compared to its R-counterpart.

Key Structural Features:

  • Propanamide backbone: Provides a flexible scaffold for interactions with biomolecules.

  • Benzylamino group: Enhances lipophilicity and potential receptor-binding affinity.

  • Chiral center: The S-configuration at the second carbon dictates stereoselective interactions .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₅N₂O
Molecular Weight197.25 g/mol
StereochemistryS-configuration
LogP (Predicted)1.2 (moderate lipophilicity)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Synthesis and Manufacturing

(S)-2-(Phenylmethyl)amino propanamide is synthesized via a nucleophilic substitution reaction between benzylamine and a suitably activated propanamide precursor. A typical synthetic route involves:

  • Activation of 2-bromopropanamide: Reacting 2-bromopropanamide with benzylamine under basic conditions (e.g., sodium hydroxide).

  • Stereoselective purification: Chromatographic separation to isolate the S-enantiomer.

Reaction Scheme:
C6H5CH2NH2+BrCH2CH(CONH2)CH3(S)-2-(Benzylamino)propanamide+HBr\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{BrCH}_2\text{CH}(\text{CONH}_2)\text{CH}_3 \rightarrow \text{(S)-2-(Benzylamino)propanamide} + \text{HBr}

Industrial-scale production may employ continuous flow synthesis to enhance yield and purity .

Pharmacological Profile

Mechanism of Action

(S)-2-(Phenylmethyl)amino propanamide exhibits agonist activity at formyl peptide receptors (FPR1/FPR2), GPCRs involved in immune response modulation . The benzylamino group facilitates hydrophobic interactions with FPR2’s transmembrane domain, while the propanamide backbone stabilizes binding via hydrogen bonding .

Table 2: Pharmacodynamic Data (In Vitro)

ParameterValue (FPR2)
EC₅₀ (Calcium flux)15 nM
Efficacy (% of maximum)92%
Selectivity (FPR1/FPR2)1:8

Pharmacokinetics

  • Absorption: Rapid oral bioavailability (Tₘₐₓ = 1.5 hr).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

  • Half-life: 4.2 hours in murine models .

Research Findings and Clinical Implications

Immune Modulation

In human neutrophils, (S)-2-(phenylmethyl)amino propanamide induces calcium mobilization (EC₅₀ = 15 nM) and reactive oxygen species (ROS) production, enhancing bacterial clearance . Comparative studies show 3-fold greater potency at FPR2 than FPR1, suggesting utility in chronic inflammation .

Molecular Modeling and Structure-Activity Relationships

Field-point-based pharmacophore modeling reveals three critical interaction sites for FPR2 agonists :

  • Hydrophobic subpocket: Accommodates the benzyl group.

  • Hydrogen-bonding region: Binds the propanamide carbonyl.

  • Aromatic cleft: Stabilizes the indole ring (in advanced analogs).

Removal of the 2-fluorobenzyloxy group (as in priralfinamide) reduces FPR3 affinity but retains FPR2 activity .

Future Directions

Further studies should explore:

  • Disease models: Efficacy in sepsis, rheumatoid arthritis, and neuropathic pain.

  • Prodrug development: Enhancing blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator